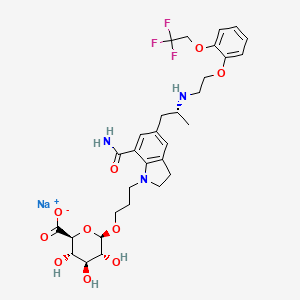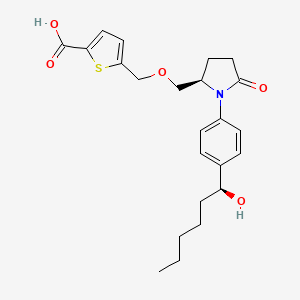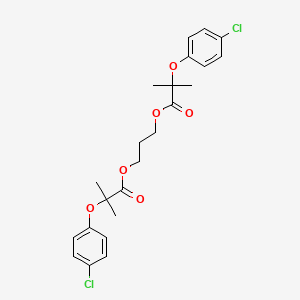
Setoperone
Vue d'ensemble
Description
Le sétoperone est un composé chimique connu pour son rôle de ligand du récepteur de la sérotonine 5-HT2A. Il a la formule chimique C21H24FN3O2S et une masse molaire de 401,50 g/mol . Le sétoperone peut être marqué au radioisotope fluor-18 et utilisé comme radioligand en tomographie par émission de positons (TEP) pour étudier les troubles neuropsychiatriques tels que la dépression et la schizophrénie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du sétoperone implique plusieurs étapes :
Matière de départ : La synthèse commence avec la 6-(2-hydroxyéthyl)-7-méthyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one.
Halogénation : Ce composé est halogéné à l'aide d'acide bromhydrique dans l'acide acétique pour produire le dérivé bromé correspondant.
Alkylation SN2 : Le dérivé bromé subit une alkylation SN2 avec la 4-(4-fluorobenzoyl)pipéridine dans des conditions de réaction de Finkelstein pour donner du sétoperone.
Méthodes de production industrielle : Dans un contexte industriel, la synthèse du sétoperone peut être mise à l'échelle en optimisant les conditions de réaction, telles que la température, le solvant et le temps de réaction, afin d'assurer un rendement élevé et une pureté élevée. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer encore l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : Le sétoperone subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le cycle pipéridine et la fraction fluorobenzoyle.
Réactifs et conditions courants :
Halogénation : Acide bromhydrique dans l'acide acétique.
Alkylation SN2 : 4-(4-fluorobenzoyl)pipéridine dans des conditions de réaction de Finkelstein.
Produits majeurs : Le produit majeur formé à partir de ces réactions est le sétoperone lui-même, qui est obtenu par substitution du dérivé bromé par le cycle pipéridine .
Applications De Recherche Scientifique
Le sétoperone a plusieurs applications en recherche scientifique :
Neuro-imagerie : Le sétoperone marqué au radioisotope est utilisé en TEP pour étudier la distribution et la densité des récepteurs de la sérotonine 5-HT2A dans le cerveau. .
Études pharmacologiques : Le sétoperone est utilisé pour étudier le rôle des récepteurs de la sérotonine dans diverses conditions physiologiques et pathologiques.
Développement de médicaments : Le sétoperone sert de composé de référence dans le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine.
5. Mécanisme d'Action
Le sétoperone exerce ses effets en se liant au récepteur de la sérotonine 5-HT2A, agissant comme un antagoniste. Cette liaison inhibe l'activité du récepteur, ce qui peut moduler la libération de neurotransmetteurs et l'activité neuronale. Les cibles moléculaires et les voies impliquées incluent la voie de signalisation de la sérotonine, qui joue un rôle crucial dans la régulation de l'humeur, la cognition et la perception .
Composés Similaires :
- Altansérine
- Kétansérine
- Pirénpérone
- Ritansérine
Comparaison : Le sétoperone est unique par sa forte affinité pour le récepteur de la sérotonine 5-HT2A et sa capacité à être marqué au fluor-18 pour la TEP. Comparé à des composés similaires, le sétoperone fournit des résultats d'imagerie plus précis et plus fiables, ce qui en fait un outil précieux dans la recherche neuropsychiatriqu .
Mécanisme D'action
Setoperone exerts its effects by binding to the serotonin 5-HT2A receptor, acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate neurotransmitter release and neuronal activity. The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation, cognition, and perception .
Comparaison Avec Des Composés Similaires
- Altanserin
- Ketanserin
- Pirenperone
- Ritanserin
Comparison: Setoperone is unique in its high affinity for the serotonin 5-HT2A receptor and its ability to be radiolabeled with fluorine-18 for PET imaging. Compared to similar compounds, this compound provides more precise and reliable imaging results, making it a valuable tool in neuropsychiatric research .
Propriétés
IUPAC Name |
6-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S/c1-14-18(20(27)25-12-13-28-21(25)23-14)8-11-24-9-6-16(7-10-24)19(26)15-2-4-17(22)5-3-15/h2-5,16H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGAHDDQSRBDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCSC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057848 | |
| Record name | Setoperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86487-64-1 | |
| Record name | Setoperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86487-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setoperone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086487641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setoperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETOPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ67CS3Q3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B1681662.png)



![4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride](/img/structure/B1681667.png)





![N-[3,3-bis(4-fluorophenyl)propyl]-N,N'-dimethyl-N'-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1681677.png)


